2(5H)-Furanone, 5-methyl-5-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-methyl-5-phenyl- typically involves the reaction of phenylhydantoin with methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-methyl-5-phenyl- involves its interaction with molecular targets such as the serotonin 5-HT2A receptor. By acting as an antagonist at this receptor, the compound inhibits platelet aggregation, making it a potential candidate for antiplatelet therapy . The molecular pathways involved include the inhibition of serotonin-induced platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
5-(p-Methylphenyl)-5-phenylhydantoin: This compound is similar in structure but has a methyl group attached to the phenyl ring.
5-Methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Another structurally related compound with a pyrimidine ring instead of a furanone ring.
Uniqueness
2(5H)-Furanone, 5-methyl-5-phenyl- is unique due to its specific furanone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a serotonin 5-HT2A receptor antagonist also sets it apart in terms of its biological activity .
Properties
CAS No. |
53774-21-3 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methyl-5-phenylfuran-2-one |
InChI |
InChI=1S/C11H10O2/c1-11(8-7-10(12)13-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
JNYXOXHKFXEQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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